

A Comparative Guide to the X-ray Diffraction Characterization of Bromo-dimethoxybenzaldehydes

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Compound of Interest

Compound Name: 3-Bromo-2-hydroxy-5-methoxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystallographic characterization of various bromo-dimethoxybenzaldehyde isomers, crucial intermediates in the synthesis of bioactive compounds. The positional isomerism of the bromo and dimethoxy substituents significantly influences the molecular geometry, crystal packing, and ultimately, the physicochemical properties of these compounds. This document presents a compilation of experimental data from single-crystal X-ray diffraction (XRD) studies, alongside alternative characterization methods, to facilitate unambiguous identification and guide synthetic strategies.

Performance Comparison: Crystallographic Data

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids. The following table summarizes key crystallographic parameters for several bromo-dimethoxybenzaldehyde isomers, allowing for a direct comparison of their solid-state structures.

Compound	Formula	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z	Ref.
6-bromo-2,3-dimethyl-5-hydroxybenzaldehyde	C ₉ H ₉ BrO ₃	Mono clinic	P2 ₁ /C	8.452 (3)	12.11 2(5)	10.11 1(4)	108.5 3(1)	980.7 (7)	4	[1]
5-bromo-2,3-dimethyl-4-hydroxybenzaldehyde	C ₉ H ₉ BrO ₃	Mono clinic	P2 ₁ /C	7.911 (2)	13.98 3(4)	8.992 (3)	94.13 (1)	991.1 (5)	4	[1]
4,5-dibromo-2,3-dimethyl-5-hydroxybenzaldehyde	C ₉ H ₈ Br ₂ O ₃	Mono clinic	P2 ₁ /n	10.33 9(2)	7.683 (1)	14.88 1(3)	96.98 (1)	1172. 9(4)	4	[2]
2,3-dibromo-5,6-dimethyl-4-hydroxybenzaldehyde	C ₉ H ₈ Br ₂ O ₃	Mono clinic	P2 ₁ /C	8.649 (1)	13.84 1(2)	9.774 (1)	101.9 3(1)	1143. 5(2)	4	[2]

enzal

dehyd

e

4,6-

dibro

mo-

2,3-

dimet

C₉H₈

Mono

P2₁/C

8.441

11.98

11.55

109.4

1101.

4

[2]

hoxyb

Br₂O₃

clinic

(2)

3(3)

4(3)

3(1)

7(4)

enzal

dehyd

e

Note: The unit cell parameters (a, b, c, β), volume (V), and the number of molecules per unit cell (Z) are fundamental descriptors of the crystal lattice. Differences in these parameters, even for isomers, reflect distinct packing arrangements influenced by intermolecular interactions.

Alternative Characterization Techniques

While X-ray diffraction provides unparalleled detail on the solid-state structure, other spectroscopic methods are routinely used for the characterization of bromo-dimethoxybenzaldehydes in various states.

Technique	Information Provided	Key Observables
FTIR Spectroscopy	Functional group identification.	C-Br, C=O, C=C aromatic, and C-O ether stretching vibrations. The C-Br stretch typically appears in the 1020-550 cm ⁻¹ region.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)	Molecular weight and fragmentation pattern.	The molecular ion peak (M ⁺) corresponding to the compound's mass. The isotopic pattern of bromine (⁷⁹ Br and ⁸¹ Br) results in a characteristic M+2 peak of nearly equal intensity.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Chemical environment of ¹ H and ¹³ C nuclei.	Chemical shifts and coupling constants of aromatic, aldehyde, and methoxy protons provide detailed information about the substitution pattern on the benzene ring.[4]

These techniques are complementary to XRD and are essential for the initial identification and purity assessment of synthesized compounds.

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the generalized procedures for the synthesis and single-crystal X-ray diffraction analysis of bromo-dimethoxybenzaldehydes.

Synthesis of Bromo-dimethoxybenzaldehydes

The synthesis of bromo-dimethoxybenzaldehydes is typically achieved through electrophilic aromatic substitution (bromination) of the corresponding dimethoxybenzaldehyde precursor.

- Dissolution: The starting dimethoxybenzaldehyde is dissolved in a suitable solvent, such as glacial acetic acid.
- Brominating Agent Addition: A brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine, is added to the solution. The choice of brominating agent and reaction conditions can influence the regioselectivity of the bromination.[1][5]
- Reaction: The reaction mixture is stirred at a specific temperature for a period of time to allow for the completion of the bromination.
- Work-up: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by techniques such as column chromatography or recrystallization to yield the pure bromo-dimethoxybenzaldehyde isomer.[1]

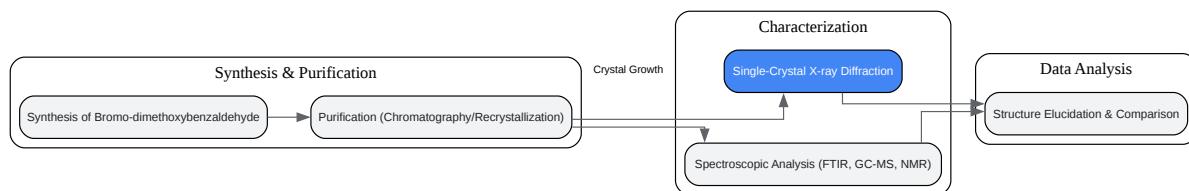
Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

- Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is collected at a specific temperature, often low temperatures like 100 K, to minimize thermal vibrations.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the final atomic coordinates, bond lengths, and bond angles.[6]

Experimental Workflow

The following diagram illustrates the typical workflow for the characterization of bromo-dimethoxybenzaldehydes.



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Experimental workflow for bromo-dimethoxybenzaldehyde characterization.

This structured approach, combining synthesis, purification, and comprehensive characterization, is essential for the unambiguous identification and further application of these versatile chemical building blocks in drug discovery and materials science.

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